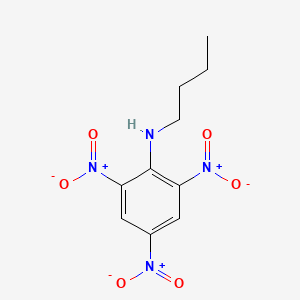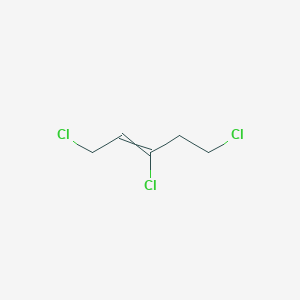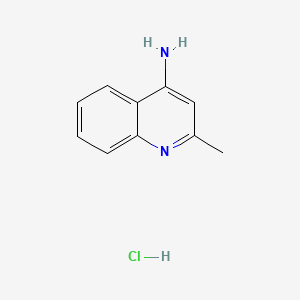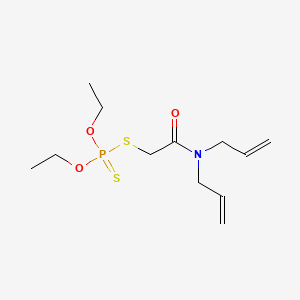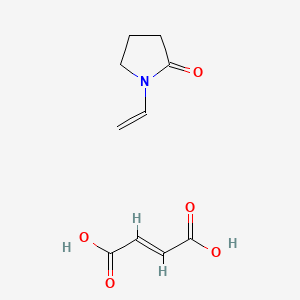
2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate is a complex organic compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its unique molecular structure, which imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate typically involves multiple steps. One common method includes the aldol addition followed by hydrogenation. Another approach is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also involve purification steps such as distillation and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens or other nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is used in the development of pharmaceuticals, particularly as a muscle relaxant and sedative.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may act on the central nervous system to produce muscle relaxation and sedation by modulating neurotransmitter activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Methyl-2-propyl-1,3-propanediol carbamate oxydiethylcarbamate include:
Carisoprodol: Known for its muscle relaxant properties.
Meprobamate: Used as an anxiolytic drug.
Lorbamate: Another compound with sedative effects.
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it suitable for specific applications that other compounds may not be able to fulfill.
Propriétés
Numéro CAS |
25642-81-3 |
|---|---|
Formule moléculaire |
C13H24N2O5 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-methylpentyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C13H24N2O5/c1-3-4-13(2,9-19-11(14)16)10-20-12(17)15-5-7-18-8-6-15/h3-10H2,1-2H3,(H2,14,16) |
Clé InChI |
CUBBLXVBSIQEFT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(COC(=O)N)COC(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


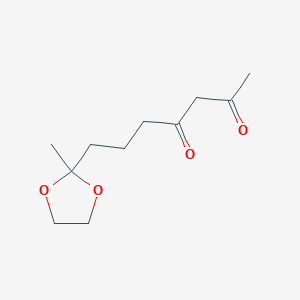
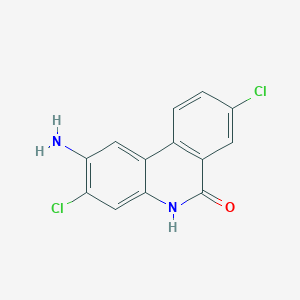

![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)

![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
